1-(4-methoxyphenyl)-7,8-dimethyl-3-(pyridin-3-ylmethyl)-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one
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Overview
Description
1-(4-methoxyphenyl)-7,8-dimethyl-3-(pyridin-3-ylmethyl)-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a pyrimidotriazine core, a methoxyphenyl group, and a pyridinylmethyl substituent
Preparation Methods
The synthesis of 1-(4-methoxyphenyl)-7,8-dimethyl-3-(pyridin-3-ylmethyl)-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one involves multiple steps, starting from readily available starting materials. One common synthetic route includes the condensation of 4-methoxybenzaldehyde with 3-pyridinemethanol in the presence of a base to form an intermediate, which is then cyclized with a suitable reagent to form the pyrimidotriazine core. The reaction conditions typically involve moderate temperatures and the use of solvents such as dimethylformamide (DMF) or ethanol .
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures with optimizations for yield and purity. This could include the use of continuous flow reactors and automated synthesis equipment to ensure consistent production.
Chemical Reactions Analysis
1-(4-methoxyphenyl)-7,8-dimethyl-3-(pyridin-3-ylmethyl)-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one undergoes various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group under strong oxidative conditions.
Reduction: The pyridinyl ring can be reduced to a piperidine ring using hydrogenation techniques.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like palladium on carbon (Pd/C) with hydrogen gas, and nucleophiles like sodium methoxide . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(4-methoxyphenyl)-7,8-dimethyl-3-(pyridin-3-ylmethyl)-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(4-methoxyphenyl)-7,8-dimethyl-3-(pyridin-3-ylmethyl)-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one involves its interaction with molecular targets such as enzymes and receptors. The compound binds to the active site of enzymes, inhibiting their activity by forming stable complexes. This inhibition can disrupt metabolic pathways and cellular processes, leading to the observed biological effects .
Comparison with Similar Compounds
Similar compounds to 1-(4-methoxyphenyl)-7,8-dimethyl-3-(pyridin-3-ylmethyl)-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one include:
1-(4-hydroxyphenyl)-7,8-dimethyl-3-(pyridin-3-ylmethyl)-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one: This compound has a hydroxyl group instead of a methoxy group, which can affect its reactivity and biological activity.
1-(4-methoxyphenyl)-7,8-dimethyl-3-(pyridin-2-ylmethyl)-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one: The position of the pyridinyl group is different, which can influence the compound’s binding affinity and selectivity for molecular targets.
The uniqueness of this compound lies in its specific combination of functional groups and their spatial arrangement, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C21H23N5O2 |
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Molecular Weight |
377.4 g/mol |
IUPAC Name |
1-(4-methoxyphenyl)-7,8-dimethyl-3-(pyridin-3-ylmethyl)-2,4-dihydropyrimido[1,2-a][1,3,5]triazin-6-one |
InChI |
InChI=1S/C21H23N5O2/c1-15-16(2)23-21-25(18-6-8-19(28-3)9-7-18)13-24(14-26(21)20(15)27)12-17-5-4-10-22-11-17/h4-11H,12-14H2,1-3H3 |
InChI Key |
IQOOOGQKFXGEFS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C2N(CN(CN2C1=O)CC3=CN=CC=C3)C4=CC=C(C=C4)OC)C |
Origin of Product |
United States |
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